

# Early research findings on Canocapavir (ZM-H1505R)

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Early Research Findings on Canocapavir (ZM-H1505R)

### Introduction

Canocapavir (ZM-H1505R) is an investigational, orally administered, small-molecule antiviral agent under development for the treatment of chronic hepatitis B (CHB).[1][2] It belongs to a class of drugs known as capsid assembly modulators (CAMs) or core protein allosteric modulators (CpAMs).[3][4] Structurally, Canocapavir is a novel pyrazole compound, distinguishing it from other reported CAMs.[2][3][5] Early preclinical and clinical research indicates that Canocapavir is a potent inhibitor of hepatitis B virus (HBV) replication, demonstrating a favorable safety and pharmacokinetic profile.[4][6] This document provides a detailed overview of the early research findings, focusing on its mechanism of action, experimental protocols, and quantitative data from preclinical and clinical studies.

### **Mechanism of Action**

**Canocapavir** functions as a Type II CpAM, targeting the HBV core protein (HBc).[3][7] Its primary mechanism involves accelerating the kinetics of capsid assembly, which leads to the formation of non-functional, empty capsids that lack pregenomic RNA (pgRNA).[3][6][8] This action effectively disrupts a critical step in the viral lifecycle.

Key mechanistic features include:



- Binding Site: Canocapavir binds to a hydrophobic pocket at the interface between HBc dimers, strengthening their interaction.[3]
- Allosteric Modulation: This binding induces a conformational change in the HBc linker region, causing the C-terminus to be exposed on the capsid's exterior.[3][9] This allosteric effect is believed to be crucial to its antiviral activity.[3]
- Inhibition of Viral Replication: By promoting the formation of empty capsids, **Canocapavir** prevents the encapsidation of pgRNA, a necessary step for viral DNA synthesis.[1][7][9]
- Disruption of Viral Particle Formation: The drug interferes with the interaction between HBc and the HBV large surface protein, leading to a decrease in the production of empty virions.
   [9] It also markedly reduces the egress of naked capsids from the cell.[7][9]



Click to download full resolution via product page

Caption: Mechanism of Action of **Canocapavir** on the HBV Lifecycle.

## Data Presentation: Preclinical and Clinical Findings In Vitro Antiviral Activity



Preclinical studies in cell-based assays have demonstrated **Canocapavir**'s potent and pangenotypic anti-HBV effects.[6][8]

| Cell Line  | EC50  | Reference |
|------------|-------|-----------|
| HepG2.2.15 | 10 nM | [5]       |
| HepAD38    | 12 nM | [5]       |

# Phase 1 First-in-Human Study in Healthy Subjects (NCT04220801)

This randomized, double-blind, placebo-controlled study evaluated the safety and pharmacokinetics of **Canocapavir** in healthy adult subjects. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[4][10]

Table 1: Phase 1 Dosing Cohorts in Healthy Subjects[10]

| Study Arm                     | Dosing Regimen         | Dose Levels (mg)      |
|-------------------------------|------------------------|-----------------------|
| Single Ascending Dose (SAD)   | Single oral dose       | 25, 75, 150, 300, 450 |
| Multiple Ascending Dose (MAD) | Once daily for 14 days | 75, 150, 300          |

#### Key Findings:

- Safety: **Canocapavir** was well tolerated at all dose levels.[4][10] The most common adverse event was a mild increase in alanine aminotransferase (ALT).[4][5] No dose dependency was observed in the incidence or intensity of adverse events.[4][10]
- Pharmacokinetics: The mean plasma area under the curve (AUC) and maximum concentration (Cmax) increased in a dose-proportional manner.[4][10] Food was found to have an effect on its absorption.[10]



## Phase 1b Study in Chronic Hepatitis B Patients (NCT05470829)

This study assessed the safety, pharmacokinetics, and antiviral activity of **Canocapavir** in treatment-naive, noncirrhotic CHB patients over 28 days.[6][11]

Table 2: Pharmacokinetic Parameters in CHB Patients (Day 28)[6][11]

| Dose Group                                       | Mean Plasma Trough Concentration (Fold of paEC50) | Accumulation Rate |
|--------------------------------------------------|---------------------------------------------------|-------------------|
| 50 mg                                            | 2.7x                                              | 1.26 - 1.99       |
| 100 mg                                           | 7.0x                                              | 1.26 - 1.99       |
| 200 mg                                           | 14.6x                                             | 1.26 - 1.99       |
| protein-binding adjusted EC50 = 135 ng/mL[6][11] |                                                   |                   |

Table 3: Antiviral Activity in CHB Patients (Mean Maximum Decline from Baseline at Day 28) [11][12]

| Dose Group | HBV DNA Decline<br>(log10 IU/mL) | pgRNA Decline<br>(log10 copies/mL) | HBcrAg Decline<br>(log10 kU/mL) |
|------------|----------------------------------|------------------------------------|---------------------------------|
| 50 mg      | -1.54                            | -1.53                              | -0.30                           |
| 100 mg     | -2.50                            | -2.35                              | -0.61                           |
| 200 mg     | -2.75                            | -2.34                              | -0.51                           |
| Placebo    | -0.47                            | -0.17                              | -0.38                           |

#### **Key Findings:**

• Safety: The drug was well tolerated, with most adverse reactions being grade I or II in severity.[6][11] No serious adverse events were reported.[6]



Antiviral Efficacy: Canocapavir demonstrated significant, dose-dependent reductions in HBV DNA and pgRNA levels after 28 days of treatment.[6][11][12] Reductions in Hepatitis B core-related antigen (HBcrAg) were also observed, particularly at higher doses.[8][12] However, no significant decreases in HBsAg or HBeAg levels were seen within the 28-day treatment period.[8]

### **Phase 2 and 3 Clinical Development**

Phase II trial data showed that after 24 weeks of treatment with 100 mg of **Canocapavir** combined with Entecavir (ETV), 82.1% of subjects achieved a Complete Virological Response (HBV DNA ≤ 10 IU/mL), significantly higher than the 14.3% rate in the ETV monotherapy group. [13] Based on these promising results, **Canocapavir** has progressed to Phase III clinical trials. [2][13]

# Experimental Protocols In Vitro Antiviral Activity Assay

- Cell Lines: HepAD38 cells, which are HepG2 cells containing an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, were used.[3]
- Methodology:
  - HBV replication was induced in HepAD38 cells by withdrawing tetracycline from the culture medium.[3]
  - Cells were then treated with varying concentrations of Canocapavir for a specified period (e.g., 2-3 days).[3][7]
  - After treatment, intracellular capsid-associated HBV DNA was extracted and quantified using real-time PCR to determine the extent of viral replication inhibition.
  - Cellular toxicity was concurrently assessed to ensure that the observed antiviral effect was not due to cell death.[3]

### Phase 1b Clinical Trial Protocol (NCT05470829)

### Foundational & Exploratory





- Study Design: A double-blind, randomized, placebo-controlled, multiple-dose escalation study.[6][11]
- Patient Population: Treatment-naive, noncirrhotic adult patients with chronic hepatitis B.[11]
- Procedure:
  - Patients were enrolled and divided into three cohorts of ten patients each.[12]
  - Within each cohort, patients were randomized in a 4:1 ratio to receive either Canocapavir or a matching placebo.[11][12]
  - The study followed a dose-escalation design, with cohorts receiving 50 mg, 100 mg, or 200 mg of Canocapavir or placebo, administered orally once daily for 28 consecutive days.[11][12]
  - Assessments:
    - Safety and Tolerability: Monitored through adverse event reporting, vital signs, physical examinations, electrocardiograms (ECGs), and clinical laboratory tests.[10]
    - Pharmacokinetics (PK): Plasma samples were collected at various time points to determine PK parameters such as trough concentrations.
    - Antiviral Activity: Serum levels of HBV DNA, pgRNA, HBsAg, HBeAg, and HBcrAg were measured at baseline and throughout the treatment period.[12]





Click to download full resolution via product page

Caption: Workflow of the Phase 1b Clinical Trial for Canocapavir.



### Conclusion

Early research on **Canocapavir** (ZM-H1505R) establishes it as a promising novel CpAM for the treatment of chronic hepatitis B. Its unique pyrazole structure and distinct mechanism of action, which involves inducing the formation of non-functional empty capsids, translate to potent antiviral activity in both in vitro and in vivo settings.[1][3][5] Phase 1 clinical trials in healthy volunteers and CHB patients have demonstrated that **Canocapavir** is safe, well-tolerated, and exhibits a predictable pharmacokinetic profile with significant dose-dependent reductions in HBV DNA and pgRNA.[4][6] These encouraging early findings support its continued development in later-phase clinical trials, both as a monotherapy and as a potential cornerstone of combination therapies aimed at achieving a functional cure for HBV.[12][13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zhimeng Biopharma Received Approval from US FDA for Starting Clinical Trial on Its HBV Capsid Inhibitor ZM-H1505R [core-biopharma.com]
- 2. Zhimeng's Innovative HBV Core Protein-Targeted Drug Reached Agreement with CDE for Initiating the Phase 3 Clinical Trial [core-biopharma.com]
- 3. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator Canocapavir: A Randomized First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 8. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial | springermedizin.de [springermedizin.de]
- 9. Canocapavir Is a Novel Capsid Assembly Modulator Inducing a Conformational Change of the Linker Region of HBV Core Protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of a Novel Human Hepatitis B Virus Capsid Assembly Modulator Canocapavir: A Randomized First-in-Human Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacokinetics, and antiviral activity of the novel core protein allosteric modulator ZM-H1505R (Canocapavir) in chronic hepatitis B patients: a randomized multiple-dose escalation trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zhimeng Biopharma will report positive phase 1b trial results on its HBV capsid inhibitor ZM-H1505R in the upcoming International Liver Congress [prnewswire.com]
- 13. Another Breakthrough in Anti-HBV Drugs: Zhimeng Biopharma Achieved the Key Milestone of First Patient First Dose in the Pivotal Phase III Trial for ZM-H1505R [corebiopharma.com]
- To cite this document: BenchChem. [Early research findings on Canocapavir (ZM-H1505R)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10857848#early-research-findings-on-canocapavir-zm-h1505r]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com